

5-Aminopyridazin-3(2h)-one synthesis from mucochloric acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

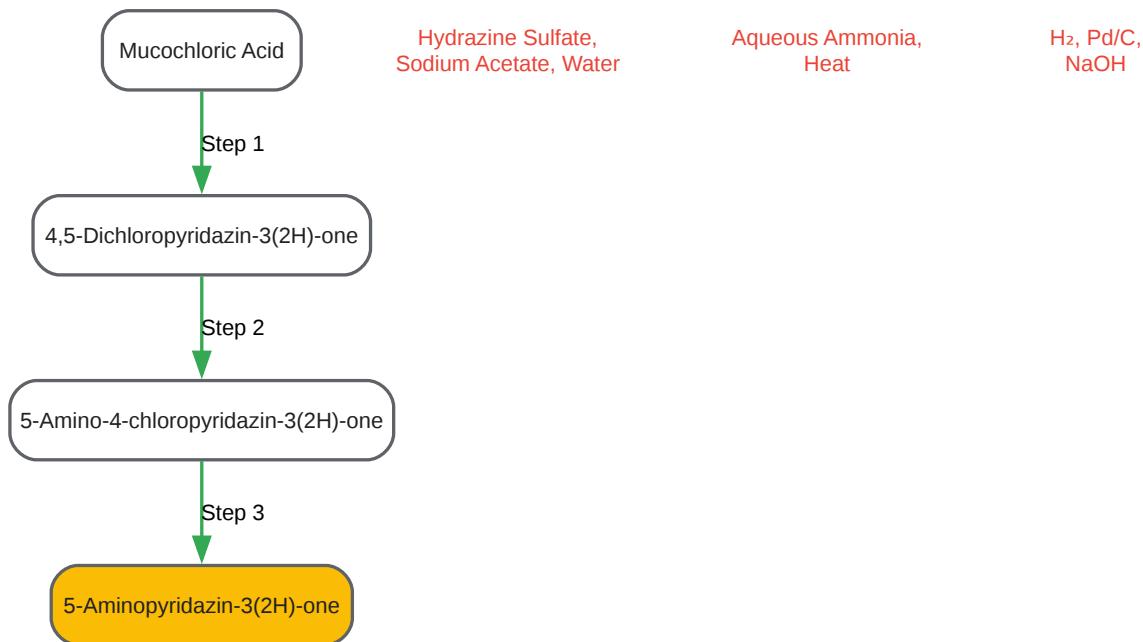
Compound Name: 5-Aminopyridazin-3(2h)-one

Cat. No.: B026420

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **5-Aminopyridazin-3(2H)-one** from Mucochloric Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for **5-Aminopyridazin-3(2H)-one**, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available mucochloric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.


Synthetic Strategy Overview

The synthesis of **5-Aminopyridazin-3(2H)-one** from mucochloric acid can be strategically achieved in a three-step sequence. The core of this approach involves the initial formation of the pyridazinone ring system, followed by the sequential introduction of the amino group and removal of a halogen.

The proposed synthetic pathway is as follows:

- Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one. This initial step involves the cyclization of mucochloric acid with a hydrazine source to form the chlorinated pyridazinone core.
- Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one. The subsequent step focuses on the regioselective nucleophilic substitution of one of the chlorine atoms with an amino group.

- Step 3: Catalytic Dechlorination to **5-Aminopyridazin-3(2H)-one**. The final step involves the removal of the remaining chlorine atom to yield the target compound.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic pathway for **5-Aminopyridazin-3(2H)-one**.

Experimental Protocols

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

This procedure is adapted from established methods for the synthesis of dichloropyridazones from mucochloric acid.[\[1\]](#)[\[2\]](#)

Methodology:

- A solution of mucochloric acid (3.9 g) in water is prepared in a reaction vessel equipped with a stirrer.
- The solution is warmed to a temperature between 80-100°C.

- A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.
- The reaction mixture is stirred at this temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a solid.
- The solid product is collected by filtration, washed with cold water, and then recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.

Parameter	Value	Reference
Mucochloric Acid	3.9 g	[1]
Hydrazine Sulfate	3.1 g	[1]
Sodium Acetate	3.0 g	[1]
Reaction Temperature	80-100°C	[1]
Expected Yield	~3.0 g	[1]
Melting Point	199-200°C	[1]

Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one

The regioselective amination at the 5-position is based on procedures for analogous compounds.[\[3\]](#)

Methodology:

- 4,5-Dichloropyridazin-3(2H)-one is placed in a high-pressure autoclave.
- A 20% aqueous solution of ammonia is added to the vessel.
- The autoclave is sealed, and the mixture is heated to a temperature of 100-110°C with constant stirring.

- The reaction is maintained at this temperature for a specified duration, with the progress monitored by TLC or HPLC.
- After the reaction is complete, the autoclave is cooled to room temperature.
- The resulting precipitate, 5-amino-4-chloro-3(2H)-pyridazinone, is isolated by filtration.
- The collected solid is washed with water and dried to obtain the pure product.

Parameter	Value	Reference
Starting Material	4,5-Dichloropyridazin-3(2H)-one	[3]
Reagent	20% Aqueous Ammonia	[3]
Reaction Temperature	100-110°C	[3]
Reaction Time	4 hours (typical)	[3]

Step 3: Catalytic Dechlorination to 5-Aminopyridazin-3(2H)-one

The final step involves the catalytic hydrogenation to remove the remaining chlorine atom.

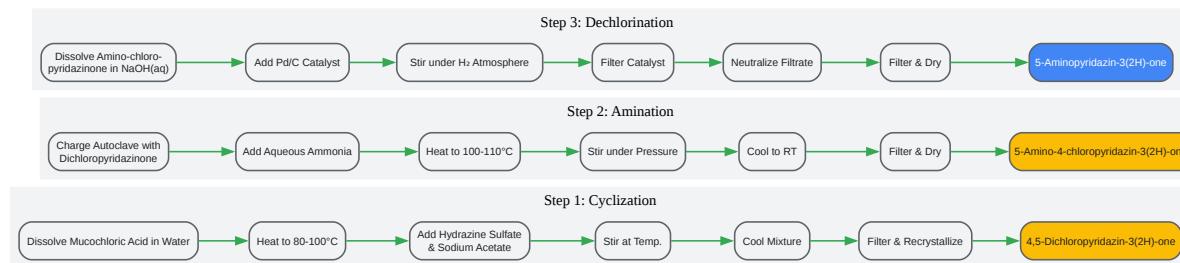
Methodology:

- 5-Amino-4-chloropyridazin-3(2H)-one is dissolved in an appropriate solvent, such as an aqueous solution of sodium hydroxide.
- A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.
- The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.
- The mixture is stirred vigorously at room temperature.
- The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.

- Upon completion, the catalyst is removed by filtration through a pad of celite.
- The filtrate is neutralized with a suitable acid to precipitate the product.
- The final product, **5-Aminopyridazin-3(2H)-one**, is collected by filtration, washed with water, and dried.

Parameter	Value	Reference
Starting Material	5-Amino-4-chloropyridazin-3(2H)-one	
Catalyst	10% Pd/C	
Hydrogen Source	Hydrogen gas	
Solvent	Aqueous NaOH	
Temperature	Room Temperature	

Data Presentation


Table 1: Summary of Reactants and Products

Step	Starting Material	Key Reagents	Product
1	Mucochloric Acid	Hydrazine Sulfate, Sodium Acetate	4,5-Dichloropyridazin-3(2H)-one
2	4,5-Dichloropyridazin-3(2H)-one	Aqueous Ammonia	5-Amino-4-chloropyridazin-3(2H)-one
3	5-Amino-4-chloropyridazin-3(2H)-one	H ₂ , Pd/C, NaOH	5-Aminopyridazin-3(2H)-one

Table 2: Physicochemical Data of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
Mucochloric Acid	C ₄ H ₂ Cl ₂ O ₃	168.96	-
4,5-Dichloropyridazin-3(2H)-one	C ₄ H ₂ Cl ₂ N ₂ O	164.98	Solid
5-Amino-4-chloropyridazin-3(2H)-one	C ₄ H ₄ CIN ₃ O	145.55	Solid
5-Aminopyridazin-3(2H)-one	C ₄ H ₅ N ₃ O	111.10	Solid

Visualizations

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **5-Aminopyridazin-3(2H)-one**.

Safety Considerations

- Mucochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
- 4,5-Dichloropyridazin-3(2H)-one and its derivatives are halogenated organic compounds and should be handled with care.
- Ammonia is a corrosive and pungent gas. Work with aqueous ammonia solutions should be conducted in a fume hood.
- Catalytic hydrogenation with Palladium on Carbon and hydrogen gas should be performed with appropriate safety precautions to mitigate the risk of fire or explosion. Ensure the system is properly purged with an inert gas before introducing hydrogen.

This guide provides a robust framework for the synthesis of **5-Aminopyridazin-3(2H)-one**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. scholarena.com [scholarena.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [5-Aminopyridazin-3(2h)-one synthesis from mucochloric acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026420#5-aminopyridazin-3-2h-one-synthesis-from-mucochloric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com